molecular formula C16H23ClN2O2 B5141224 ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride

({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride

Cat. No. B5141224
M. Wt: 310.82 g/mol
InChI Key: KRXAAQAOMJSXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Scientific Research Applications

({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to inhibit the growth of tumor cells by blocking the adenosine A1 receptor. In cardiovascular diseases, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to reduce the incidence of arrhythmias and improve cardiac function. In neurological disorders, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to improve cognitive function and reduce neuroinflammation.

Mechanism of Action

({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride exerts its effects by binding to the adenosine A1 receptor and blocking its activation by adenosine. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor leads to a decrease in cyclic AMP levels, which regulates a variety of physiological processes, including neurotransmitter release, heart rate, and blood pressure.
Biochemical and Physiological Effects
({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to have a variety of biochemical and physiological effects. In cancer, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to inhibit tumor growth by inducing apoptosis and reducing angiogenesis. In cardiovascular diseases, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to reduce the incidence of arrhythmias and improve cardiac function by reducing myocardial ischemia and reperfusion injury. In neurological disorders, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to improve cognitive function and reduce neuroinflammation by modulating the release of neurotransmitters and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor. However, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride. One potential direction is the development of more potent and selective adenosine A1 receptor antagonists for the treatment of various diseases. Another potential direction is the investigation of the role of adenosine A1 receptor signaling in the regulation of immune function and inflammation. Finally, the development of novel drug delivery systems for ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride may improve its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with cyclopentylmagnesium bromide, followed by the reaction of the resulting alcohol with N-methyl-N-(tert-butoxycarbonyl)glycine methyl ester. The final step involves the deprotection of the tert-butoxycarbonyl group and the reaction of the resulting amine with acetonitrile hydrochloride.

properties

IUPAC Name

2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c1-19-14-6-5-13(11-15(14)20-2)16(7-3-4-8-16)12-18-10-9-17;/h5-6,11,18H,3-4,7-8,10,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXAAQAOMJSXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNCC#N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5535851

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.